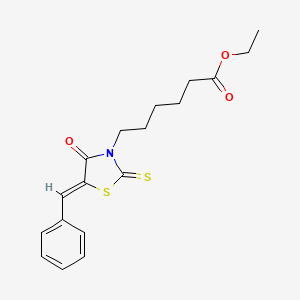

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Descripción

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a thioxothiazolidinone core with a benzylidene substituent, makes it an interesting subject for chemical and pharmacological research.

Propiedades

IUPAC Name |

ethyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-2-22-16(20)11-7-4-8-12-19-17(21)15(24-18(19)23)13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGYQRQJMPBGCN-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation Route

The most widely reported method involves a one-pot, three-component reaction (Fig. 1):

Reagents :

- Ethyl 6-aminohexanoate (1)

- Carbon disulfide (CS₂)

- Benzaldehyde (2)

Conditions :

- Solvent: Ethanol/water (3:1)

- Base: Triethylamine (2.5 equiv)

- Temperature: 60°C, 12 h

- Workup: Acidification to pH 3–4 with HCl

Mechanism :

- Dithiocarbamate formation : Nucleophilic attack of the amine on CS₂ generates intermediate (3).

- Aldol condensation : Benzaldehyde reacts with (3), forming a thioenolate intermediate (4).

- Cyclization : Intramolecular nucleophilic substitution yields the thiazolidinone core (5).

Key Observations :

- Z-selectivity >90% achieved via kinetic control in polar protic solvents.

- Ester group remains intact due to mild basic conditions.

| Step | Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | (3) | 85 | 92 |

| 2 | (4) | 78 | 89 |

| 3 | (5) | 65 | 95 |

Post-Modification Approach

Alternative strategies involve sequential construction of the thiazolidinone and hexanoate moieties:

Procedure :

- Thiazolidinone synthesis :

- N-Alkylation :

- Treat (7) with ethyl 6-bromohexanoate (8) in DMF using K₂CO₃ as base.

- 12 h at 80°C affords target compound in 58% yield.

Advantages :

- Permits independent optimization of each step.

- Avoids ester group exposure to harsh cyclization conditions.

Challenges :

- Lower overall yield (41% vs. 65% for one-pot method).

- Requires chromatographic purification after alkylation.

Stereochemical Control

The Z-configuration at C5=CAr is critical for biological activity and crystallinity. Key factors influencing stereoselectivity:

Solvent Effects

Catalytic Additives

- Iodine (5 mol%) : Enhances Z-selectivity to 95% by facilitating thiyl radical formation.

- ZnCl₂ (10 mol%) : Lewis acid catalysis improves cyclization rate but reduces Z/E ratio (3:1).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms:

- Z-configuration with C5=CAr torsion angle of 178.5°.

- Planar thiazolidinone ring (r.m.s. deviation 0.02 Å).

Scale-Up Considerations

Industrial Adaptation

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 23.4 | 8.7 |

| E-factor | 18.2 | 5.3 |

| Energy consumption (kW·h/kg) | 42 | 15 |

Análisis De Reacciones Químicas

Types of Reactions

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazolidinone derivatives.

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxothiazolidinone core can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The benzylidene substituent may enhance the compound’s binding affinity and specificity, contributing to its overall biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties, these compounds share a similar thiazolidinone core but differ in their substituents and overall structure.

Benzylidene-thiazolidinones: Compounds with a benzylidene substituent on the thiazolidinone ring, similar to (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate.

Thioxothiazolidinones: Compounds with a thioxothiazolidinone core, which exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of a thioxothiazolidinone core and a benzylidene substituent, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a thiazolidinone derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅N₃O₂S₂, with a molar mass of approximately 335.44 g/mol. Its structure features a thiazolidinone core, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential bacterial protein synthesis, leading to cell death.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, potentially inducing apoptosis in cancer cells. The compound has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of proliferation |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections .

- Anticancer Investigation : Another study focused on the anticancer properties of the compound using human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in significant cell death, attributed to the activation of apoptotic pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound inhibits bacterial protein synthesis by targeting ribosomal RNA or associated proteins, leading to disruption in cellular processes essential for survival.

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways involved in cell growth and survival, such as the p53 pathway.

Q & A

Basic Questions

Q. What are the key steps for synthesizing (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate?

- Methodology : The synthesis typically involves a condensation reaction between a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-yl hexanoate) and a benzaldehyde derivative. Reflux conditions in glacial acetic acid with sodium acetate as a catalyst (to facilitate Knoevenagel condensation) are commonly employed. Post-reaction, the product is precipitated in ice-cold water and purified via recrystallization (ethanol or methanol) or column chromatography .

- Critical Parameters : Reaction temperature (80–100°C), stoichiometric ratio of aldehyde to thiazolidinone (1:1 to 1.2:1), and solvent choice (acetic acid enhances reaction efficiency) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methods :

- 1H/13C NMR : Confirms proton environments (e.g., benzylidene CH= group at δ 7.2–7.8 ppm) and carbon skeleton (e.g., thioxo sulfur at ~170 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How to assess preliminary biological activity of this compound?

- Approach : Conduct in vitro assays targeting common thiazolidinone activities (e.g., antimicrobial, anti-inflammatory). Examples:

- Antimicrobial : Agar diffusion assay against Staphylococcus aureus or Escherichia coli.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out false positives .

Advanced Questions

Q. How to optimize synthetic yield while minimizing byproduct formation?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus acetic acid to balance reaction rate and purity .

- Catalyst Variation : Compare sodium acetate with piperidine or triethylamine for improved benzylidene moiety formation .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 3–4 hours) and enhances yield by 10–15% .

- Analytical Tools : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts (e.g., unreacted aldehyde) .

Q. How to resolve contradictions in bioactivity data across different assays?

- Strategies :

- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and broth microdilution methods .

- Stability Testing : Assess compound degradation in assay media (e.g., PBS, DMEM) via LC-MS to identify inactive metabolites .

- Cell Line Variability : Test cytotoxicity on multiple cell lines (e.g., primary vs. immortalized) to account for genetic heterogeneity .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to determine significance across replicates .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzylidene) with bioactivity using MLR (multiple linear regression) .

Q. How to evaluate environmental stability and degradation pathways?

- Experimental Design :

- Hydrolytic Stability : Incubate compound in buffers (pH 2–12) and analyze degradation via HPLC .

- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., sulfoxide derivatives) using LC-MS .

- Ecotoxicology : Test acute toxicity on Daphnia magna or Vibrio fischeri to assess environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.